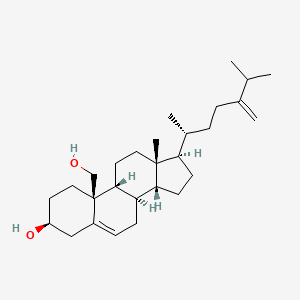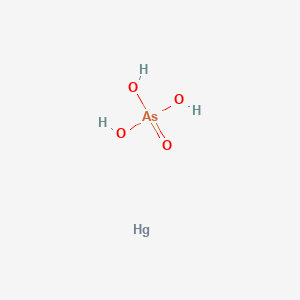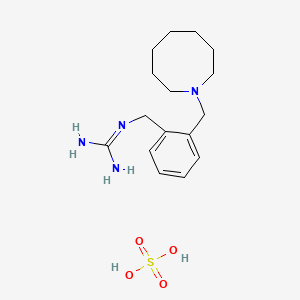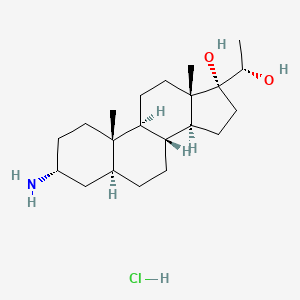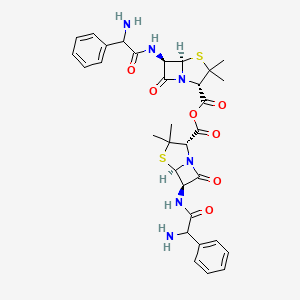
Moxonidine metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxonidine metabolite M1 is a significant compound derived from the metabolism of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by reducing sympathetic outflow from the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of moxonidine metabolite M1 involves the metabolic transformation of moxonidine in the human body. Moxonidine undergoes phase I and phase II metabolic reactions, including oxidation and conjugation processes . The primary synthetic route involves the dehydrogenation of moxonidine, followed by conjugation with cysteine to form the metabolite M1 .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolic byproduct. Instead, moxonidine is synthesized and administered, and the metabolite is formed in vivo. The synthesis of moxonidine itself involves a series of chemical reactions, including the formation of imidazoline rings and subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions
Moxonidine metabolite M1 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic reaction where moxonidine is dehydrogenated to form the metabolite M1.
Conjugation: The metabolite M1 is further conjugated with cysteine, a phase II metabolic reaction.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes, which facilitate the dehydrogenation process.
Conjugation: The conjugation reaction involves cysteine and other phase II metabolic enzymes.
Major Products
The major product formed from these reactions is the cysteine conjugate of this compound .
Aplicaciones Científicas De Investigación
Moxonidine metabolite M1 has several scientific research applications, particularly in the fields of pharmacology and medicine:
Pharmacokinetics: Studying the metabolism and disposition of moxonidine in the human body.
Hypertension Research: Investigating the role of moxonidine and its metabolites in regulating blood pressure and their potential therapeutic effects
Metabolic Studies: Exploring the metabolic pathways and the impact of moxonidine on insulin sensitivity and overall metabolic profile
Mecanismo De Acción
Moxonidine metabolite M1 exerts its effects primarily through its interaction with imidazoline receptors. Specifically, it binds to the imidazoline receptor subtype 1 (I1), leading to a reduction in sympathetic activity. This results in decreased systemic vascular resistance and arterial blood pressure . The metabolite also has a minor interaction with alpha-2-adrenoreceptors, contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Similar Compounds
Rilmenidine: Similar to moxonidine, it selectively targets imidazoline receptors and is used for hypertension management.
Uniqueness
Moxonidine metabolite M1 is unique due to its selective action on imidazoline receptors, which results in fewer adverse effects compared to older centrally acting agents like clonidine . Additionally, moxonidine and its metabolites have been shown to improve insulin sensitivity, offering potential benefits beyond blood pressure reduction .
Propiedades
Número CAS |
272114-20-2 |
|---|---|
Fórmula molecular |
C9H10ClN5O |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
4-chloro-N-(1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H,1-2H3,(H2,11,12,15) |
Clave InChI |
VGAHPUDOWLEBJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)NC2=NC=CN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
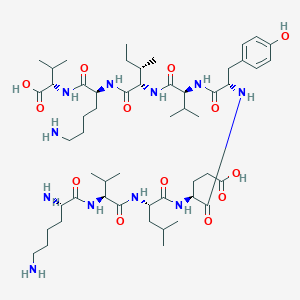


![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
